3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid
Overview
Description
3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid is a versatile chemical compound with diverse applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid is the homologous recombination (HR) protein RAD51 . RAD51 plays a crucial role in DNA repair and maintenance of chromosomal stability.
Mode of Action
This compound acts as a stimulator of RAD51 . It enhances the activity of RAD51, promoting the repair of DNA double-strand breaks through the HR pathway .
Biochemical Pathways
The compound affects the homologous recombination pathway . By stimulating RAD51, it enhances the repair of DNA double-strand breaks, which are critical for maintaining genomic integrity .
Result of Action
The stimulation of RAD51 by this compound leads to enhanced DNA repair via the HR pathway . This can potentially contribute to the maintenance of genomic stability and prevention of diseases associated with genomic instability, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid typically involves the reaction of 4-bromobenzoic acid with benzylamine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid has significant applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of advanced materials with specific properties.
Biology: Utilized in biochemical assays and studies involving enzyme inhibition.
Industry: Applied in the production of specialty chemicals and polymers.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Benzylamino)sulfonyl]-4-bromo-N-(4-bromophenyl)benzamide
- 4-Bromo-N-(4-bromophenyl)-3-[(phenylmethyl)amino]sulfonyl-benzamide
- 3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
Uniqueness
3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and bromine groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(benzylsulfamoyl)-4-bromobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-12-7-6-11(14(17)18)8-13(12)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEQMMPAOITRLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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